P2X3 Receptor Antagonist Activity: Class-Level Designation Verified by Patent
868376-08-3 is explicitly claimed as a P2X3 and P2X2/3 antagonist within the Thiazole and oxazole-substituted arylamides patent family . In contrast, its closest commercially available analogs, (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide and (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, are not referenced in any filed patent or peer-reviewed study for P2X receptor modulation, indicating a lack of validated affinity for these clinically relevant targets.
| Evidence Dimension | Patent-claimed biological target |
|---|---|
| Target Compound Data | P2X3 and P2X2/3 antagonist (US-7786110-B2) |
| Comparator Or Baseline | (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: No patent or literature target designation found |
| Quantified Difference | Target annotation vs. absence of annotation |
| Conditions | Patent document classification; absence of evidence in public databases for comparators |
Why This Matters
Procurement for P2X3-mediated pain or inflammatory disease research requires a compound with documented, patent-guaranteed target engagement; uncharacterized analogs introduce unknown pharmacological variables.
